(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone
CAS No.:
Cat. No.: VC18651170
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO |
|---|---|
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | 3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C18H23NO/c1-18(2)12-15(11-17(20)13-18)6-5-14-7-9-16(10-8-14)19(3)4/h5-11H,12-13H2,1-4H3/b6-5+ |
| Standard InChI Key | WBLKBQQPUBCALQ-AATRIKPKSA-N |
| Isomeric SMILES | CC1(CC(=CC(=O)C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
| Canonical SMILES | CC1(CC(=CC(=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Introduction
Chemical Identity and Basic Properties
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name is 3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one, reflecting its trans-configuration (E) across the styryl double bond. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.4 g/mol . Key identifiers include the CAS registry number 28218-28-2 and PubChem CID 59987834 .
Table 1: Fundamental Properties
Synthesis and Reaction Conditions
Synthetic Route
The compound is synthesized via a Claisen-Schmidt condensation between p-dimethylaminobenzaldehyde and isophorone (5,5-dimethylcyclohexane-1,3-dione) . The reaction proceeds in ethanol or acetonitrile under alkaline conditions (e.g., NaOH), with stirring at room temperature for 48 hours .
Key Steps:
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Condensation: The aldehyde’s carbonyl group reacts with the active methylene group of isophorone, forming the styryl linkage.
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Purification: The crude product is precipitated by quenching with cold water, followed by recrystallization from chloroform .
Optimization Factors
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Solvent Choice: Ethanol or acetonitrile enhances reaction efficiency.
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Catalyst: Sodium hydroxide facilitates deprotonation and enolate formation.
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Temperature: Room temperature minimizes side reactions like polymerization .
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Reactants | p-Dimethylaminobenzaldehyde, Isophorone |
| Solvent | Ethanol or Acetonitrile |
| Catalyst | NaOH (50% aqueous) |
| Reaction Time | 48 hours |
| Yield | Not explicitly reported |
Structural and Crystallographic Insights
X-ray Crystallography
The compound crystallizes in the triclinic space group P-1, with unit cell parameters:
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a = 6.0033(3) Å, b = 11.5667(7) Å, c = 23.5556(12) Å
Conformational Analysis
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Cyclohexenone Ring: Adopts a half-chair conformation with puckering parameters Q = 0.4566 Å and θ = 54.63° .
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Styryl Group: The trans-configuration (E) is stabilized by conjugation, with the dimethylamino group twisted 10.3–11.6° relative to the aromatic ring .
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Intermolecular Interactions: Weak C–H···O hydrogen bonds contribute to crystal packing .
Applications and Functional Utility
Organic Synthesis
The compound’s α,β-unsaturated ketone moiety enables participation in Michael additions and Diels-Alder reactions, making it a precursor for fused heterocycles and spiro compounds .
Materials Science
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Photonic Materials: The extended π-conjugation system suggests utility in nonlinear optical (NLO) materials.
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Dye Chemistry: Analogous styryl derivatives are employed as fluorescent probes and solvatochromic dyes .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H and ¹³C NMR confirm the E-configuration and substituent positions .
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IR: Strong absorption at ~1660 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) .
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Mass Spectrometry: Molecular ion peak at m/z 269.4.
| Aspect | Detail |
|---|---|
| Handling | Use PPE (gloves, goggles) |
| Storage | Sealed, dry, room temperature |
| Stability | Light-sensitive |
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